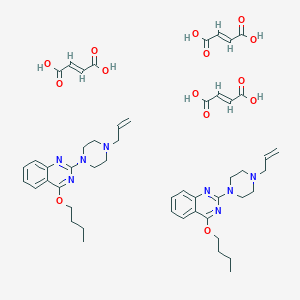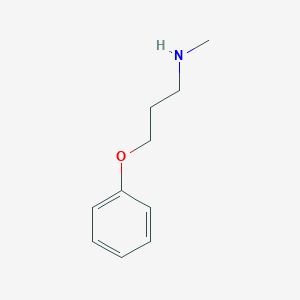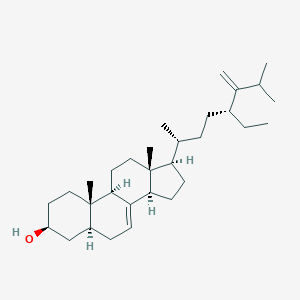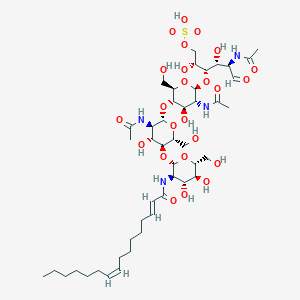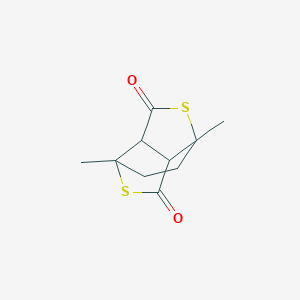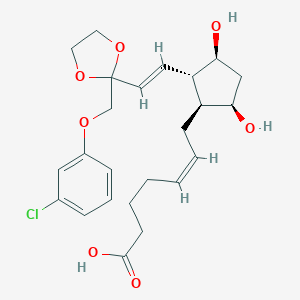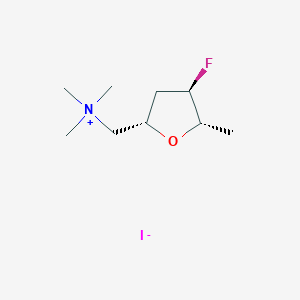
4-Deoxy-4-fluoromuscarine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxy-4-fluoromuscarine iodide is a synthetic compound that belongs to the muscarinic acetylcholine receptor agonist family. It is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-Deoxy-4-fluoromuscarine iodide involves the activation of muscarinic receptors. The compound selectively activates the M2 and M4 receptor subtypes, which are primarily located in the brain. Activation of these receptors leads to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Deoxy-4-fluoromuscarine iodide are primarily mediated through the activation of muscarinic receptors. The compound has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. Additionally, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Deoxy-4-fluoromuscarine iodide in lab experiments is its high selectivity for the M2 and M4 receptor subtypes. This allows researchers to specifically target these receptors without affecting other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-Deoxy-4-fluoromuscarine iodide. One potential area of research is the development of new compounds with improved selectivity and longer half-life. Additionally, the compound could be used to investigate the role of muscarinic receptors in various neurological disorders, including Alzheimer's disease and schizophrenia. Finally, the compound could be used to investigate the effects of muscarinic receptor activation on other physiological processes, such as cardiovascular function and immune system regulation.
Conclusion
In conclusion, 4-Deoxy-4-fluoromuscarine iodide is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of muscarinic receptors in various physiological processes and has shown promise as a tool for investigating neurological disorders. Future research involving this compound could lead to the development of new treatments for a variety of neurological and physiological disorders.
Méthodes De Synthèse
The synthesis of 4-Deoxy-4-fluoromuscarine iodide involves several steps. The first step involves the protection of the hydroxyl group on the muscarine molecule. This is followed by the introduction of a fluorine atom at the 4-position of the muscarine ring. The final step involves the removal of the protecting group to yield the final product.
Applications De Recherche Scientifique
4-Deoxy-4-fluoromuscarine iodide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of muscarinic receptors in various physiological processes, including memory, learning, and cognition. The compound has also been used to investigate the effects of muscarinic receptor activation on neurotransmitter release and synaptic plasticity.
Propriétés
Numéro CAS |
132113-37-2 |
|---|---|
Nom du produit |
4-Deoxy-4-fluoromuscarine iodide |
Formule moléculaire |
C9H19FINO |
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |
Clé InChI |
LOQSODOOUZMOJP-CTERPIQNSA-M |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
SMILES canonique |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Synonymes |
4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



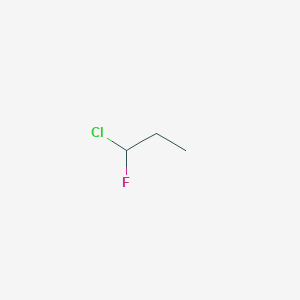
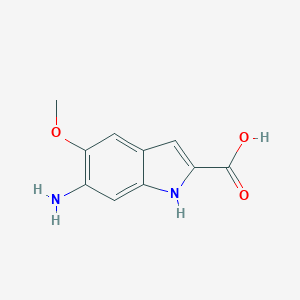
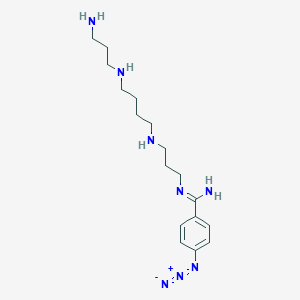
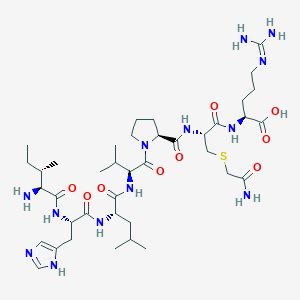
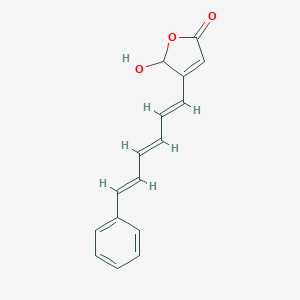
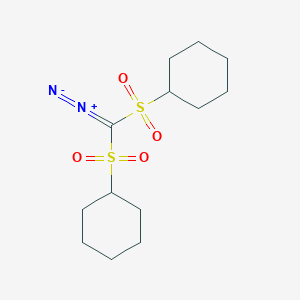
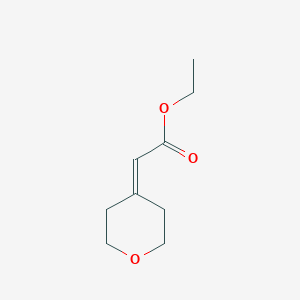
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
